molecular formula C12H19N5 B11733205 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11733205
M. Wt: 233.31 g/mol
InChI Key: WJZDYBPTEWYDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains two pyrazole rings. Pyrazoles are five-membered rings with two adjacent nitrogen atoms, and they are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrazole ring is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, amine derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s pyrazole rings play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features.

    1-ethyl-1H-pyrazole-3-carbaldehyde: Another pyrazole compound used as a precursor in the synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine.

Uniqueness

This compound is unique due to its dual pyrazole rings, which confer distinct chemical and biological properties. This structural feature allows for diverse reactivity and potential therapeutic applications, setting it apart from simpler pyrazole derivatives.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-8-6-11(15-16)9-13-12-5-7-14-17(12)10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

WJZDYBPTEWYDIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC=NN2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.